Acide dodécénylsuccinique

Vue d'ensemble

Description

Dodecenylsuccinic acid is a useful research compound. Its molecular formula is C16H28O4 and its molecular weight is 284.39 g/mol. The purity is usually 95%.

The exact mass of the compound Dodecenylsuccinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dodecenylsuccinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecenylsuccinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent émulsifiant dans les aliments et les cosmétiques

L'acide dodécénylsuccinique (DDSA) est utilisé pour créer des émulsions stables dans les produits alimentaires et les cosmétiques. Sa longue chaîne alkényle contribue à réduire la tension superficielle entre l'huile et l'eau, dispersant les gouttelettes d'huile dans la phase aqueuse. Cette propriété est particulièrement précieuse dans des produits tels que les vinaigrettes, les crèmes et les lotions, où une émulsion stable est cruciale pour la qualité du produit et sa durée de conservation .

Surfactant dans les détergents

En tant que surfactant, le DDSA contribue au pouvoir nettoyant des détergents. Il aide à réduire la tension superficielle de l'eau, ce qui lui permet de pénétrer plus facilement les tissus et les surfaces. Cela le rend efficace pour éliminer les huiles et les saletés des matériaux en laboratoire .

Modificateur pour les polysaccharides

Le DDSA est utilisé pour modifier chimiquement les polysaccharides, améliorant leurs propriétés amphipathiques. Cette modification améliore leurs capacités d'émulsification, ce qui les rend adaptés à une utilisation comme émulsifiants à base biologique dans diverses applications industrielles .

Synthèse de plastiques biodégradables

Dans la synthèse de plastiques biodégradables, le DDSA peut être utilisé comme initiateur ou comme monomère. Il contribue à la création de polyesters aliphatiques, qui sont des alternatives respectueuses de l'environnement aux plastiques traditionnels à base de pétrole .

Outil de recherche en biochimie

En recherche biochimique, le DDSA est utilisé comme réactif pour modifier les protéines et les polysaccharides. Cette modification peut modifier la solubilité, la réactivité et la fonctionnalité globale de ces biomolécules, aidant à l'étude de leurs propriétés et de leurs interactions .

Composant dans les revêtements et les peintures

Le DDSA sert de composant dans la formulation des revêtements et des peintures. Il confère des propriétés de flexibilité et d'adhésion, améliorant la durabilité et les performances du produit final. Son utilisation dans les revêtements contribue également à une finition plus lisse et à une meilleure résistance aux facteurs environnementaux .

Mécanisme D'action

Mode of Action

It’s known that Dodecenylsuccinic acid is a derivative of succinic acid , which plays a key role in the citric acid cycle, serving as an electron donor in the production of fumaric acid and FADH2 . .

Biochemical Pathways

Dodecenylsuccinic acid, being a derivative of succinic acid, may potentially affect the citric acid cycle . Succinic acid is an essential component of this cycle and serves as an electron donor in the production of fumaric acid and FADH2 .

Result of Action

It has been suggested that dodecenylsuccinic acid can form a uniform and dense protective film, effectively blocking the contact of oxygen, water, and corrosive substances, thereby preventing metal corrosion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dodecenylsuccinic acid . For instance, Dodecenylsuccinic acid has been shown to maintain good anti-rust performance at higher temperatures, making it suitable for anti-rust requirements in high-temperature environments .

Analyse Biochimique

Biochemical Properties

Dodecenylsuccinic acid plays a significant role in biochemical reactions, particularly in the modification of polysaccharides. It interacts with glucuronoxylans, a type of polysaccharide, to form dodecenylsuccinic anhydride–glucuronoxylans. This interaction enhances the emulsifying properties of glucuronoxylans, making them more effective as emulsifiers . The compound’s amphipathic nature allows it to lower surface tension and stabilize emulsions, which is crucial in various biochemical processes.

Cellular Effects

Dodecenylsuccinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modify starch nanoparticles, enhancing their adsorption and encapsulation capacities . This modification can impact cell function by altering the availability and activity of bioactive compounds within cells. Additionally, dodecenylsuccinic acid’s interaction with cellular membranes can affect membrane fluidity and permeability, influencing cellular signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, dodecenylsuccinic acid exerts its effects through binding interactions with biomolecules. It can form covalent bonds with hydroxyl groups on polysaccharides, leading to the formation of stable emulsions . This binding interaction is crucial for its role as an emulsifier and rust inhibitor. Furthermore, dodecenylsuccinic acid can inhibit or activate enzymes involved in lipid metabolism, thereby influencing gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dodecenylsuccinic acid can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by temperature and pH . Over time, dodecenylsuccinic acid may degrade, leading to a reduction in its effectiveness as an emulsifier or rust inhibitor. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of membrane stability and metabolic activity .

Dosage Effects in Animal Models

The effects of dodecenylsuccinic acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

Dodecenylsuccinic acid is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids . This interaction can affect metabolic flux and alter the levels of various metabolites within cells. Additionally, dodecenylsuccinic acid can modulate the activity of enzymes involved in the tricarboxylic acid cycle, impacting cellular energy production .

Transport and Distribution

Within cells and tissues, dodecenylsuccinic acid is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . The compound’s amphipathic nature allows it to integrate into cellular membranes, influencing its localization and accumulation within specific tissues .

Subcellular Localization

Dodecenylsuccinic acid is primarily localized in cellular membranes and lipid droplets. Its amphipathic properties enable it to associate with lipid bilayers, affecting membrane fluidity and function . Additionally, the compound can be targeted to specific subcellular compartments through post-translational modifications and interactions with targeting signals . This localization is crucial for its role in modulating cellular processes and metabolic pathways.

Activité Biologique

Dodecenylsuccinic acid (DSA) and its derivatives, particularly dodecenylsuccinic anhydride (DDSA), have garnered significant attention in biomedical research due to their unique biological activities and potential applications in various fields, including wound healing, drug delivery, and material science. This article explores the biological activity of DSA, focusing on its antimicrobial properties, biocompatibility, and applications in drug delivery systems.

Dodecenylsuccinic acid is a long-chain fatty acid derivative characterized by its hydrophobic nature and ability to form stable emulsions. It is commonly used in the modification of polymers and proteins to enhance their properties for specific applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DDSA-modified materials. For instance, DDSA has been incorporated into collagen hydrogels to create wound dressings that exhibit prolonged antibacterial activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism behind this activity is attributed to the hydrophobic interactions between DDSA chains and bacterial cell walls, which disrupts their integrity .

Table 1: Antimicrobial Efficacy of DDSA-Modified Collagen Hydrogels

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Duration |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 72 hours |

| Pseudomonas aeruginosa | 1.0 mg/mL | 72 hours |

Biocompatibility and Cell Interaction

The biocompatibility of DDSA-modified materials has been assessed through various in vitro studies. When incorporated into collagen hydrogels, the viability and adhesion of fibroblast cells were evaluated. It was observed that while cell adhesion decreased slightly with increased DDSA concentration, the overall viability remained acceptable at lower concentrations . This suggests that DDSA can be utilized in applications where moderate cell interaction is required without significantly compromising cell health.

Drug Delivery Applications

DDSA has also been explored as a drug delivery vehicle due to its ability to encapsulate hydrophobic drugs effectively. For example, a study demonstrated that agarose modified with DSA could encapsulate docosahexaenoic acid (DHA) with an encapsulation efficiency ranging from 65% to 85%. The microcapsules showed excellent oxidative stability and controlled release characteristics under simulated physiological conditions .

Table 2: Encapsulation Efficiency of DSA-Modified Agarose Microcapsules

| Microcapsule Size (μm) | Encapsulation Efficiency (%) | Release Rate (%) |

|---|---|---|

| 100 | 70 | 20 |

| 200 | 80 | 15 |

| 400 | 65 | 10 |

Case Studies

- Wound Healing Applications : A study developed DDSA-modified collagen hydrogels loaded with simvastatin for skin wound dressings. The results indicated that these hydrogels not only provided sustained antimicrobial activity but also promoted an M2 macrophage profile conducive to wound healing .

- Bitumen Modification : Although primarily focused on construction materials, research into the use of DSA for modifying bitumen revealed its potential to enhance the softening properties and aging resistance of asphalt mixtures . This highlights the versatility of DSA beyond biological applications.

- Protein Modification : Another investigation into the acylation of proteins using DSA showed promising results in enhancing the functional properties of silk and wool fibers, indicating potential textile applications .

Propriétés

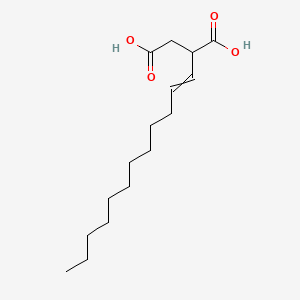

IUPAC Name |

2-dodec-1-enylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCPNGVVOWVKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865353 | |

| Record name | 2-(Dodec-1-en-1-yl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29658-97-7 | |

| Record name | Dodecenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.